UCD38B Hydrochloride is classified as a hydrochloride salt of the UCD38B compound. Hydrochlorides are often used to enhance the solubility and stability of organic compounds, making them more suitable for pharmaceutical formulations. The specific source of UCD38B can vary, but it is typically synthesized in laboratory settings through various chemical processes.
The synthesis of UCD38B Hydrochloride generally involves the reaction of UCD38B with hydrochloric acid. The process can be outlined as follows:
This method ensures that the final product retains its biochemical activity while being stable in solution.
The molecular structure of UCD38B Hydrochloride can be represented by its chemical formula, which includes both the UCD38B component and the chloride ion. Detailed structural data can be obtained using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into the arrangement of atoms within the molecule.
UCD38B Hydrochloride can participate in various chemical reactions, particularly those relevant to its function as an enzyme or pharmaceutical agent. Key reactions include:
These reactions are crucial for understanding how UCD38B functions within biological contexts and its potential therapeutic applications.
The mechanism of action for UCD38B Hydrochloride involves its interaction with specific substrates or biological targets. This interaction typically results in:
Understanding these mechanisms is essential for developing therapeutic strategies that leverage UCD38B's enzymatic properties.
UCD38B Hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its application in scientific research and pharmaceutical development.
UCD38B Hydrochloride has several applications in scientific research and medicine:
UCD38B HCl (CAS 1115177-19-9) is a hydrochloride salt of a small-molecule inhibitor targeting urokinase plasminogen activator (uPA). Its chemical structure is defined as N-[6-Amino-5-[[(aminoiminomethyl)-amino]carbonyl]-3-chloro-2-pyrazinyl]-glycine phenylmethyl ester hydrochloride, with the molecular formula C₁₅H₁₇Cl₂N₇O₃ and a molecular weight of 414.25 g/mol [3] [7]. The compound appears as an off-white to light yellow solid with a density of 1.31 g/cm³ and is soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in aqueous buffers [1] [10].
UCD38B HCl functions as a competitive enzymatic inhibitor of uPA, demonstrating an IC₅₀ value of 7 μM. Its cell-permeable nature enables intracellular targeting of uPA, triggering programmed necrosis rather than classical apoptosis. Mechanistically, it induces:
Table 1: Physicochemical Properties of UCD38B HCl
Property | Value |
---|---|
CAS Number | 1115177-19-9 |
Molecular Formula | C₁₅H₁₇Cl₂N₇O₃ |
Molecular Weight | 414.25 g/mol |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
Density | 1.31 g/cm³ |
UCD38B HCl emerged from targeted efforts to develop intracellular uPA inhibitors for glioma therapy. Early research (2012–2015) by Pasupuleti, Gorin, and collaborators revealed that benzylglycinyl-amiloride derivatives could circumvent apoptosis resistance in malignant gliomas by inducing caspase-independent necroptosis [3] [7]. Key milestones include:
The development leveraged structure-activity relationship (SAR) studies of amiloride analogs, optimizing the scaffold for enhanced uPA binding and cellular penetration. UCD38B HCl represents a strategic shift from extracellular uPA inhibition (e.g., antibody-based approaches) to intracellular targeting, addressing the limitations of conventional anti-invasion therapies [1] [7].
Table 2: Key Milestones in UCD38B HCl Development
Year | Advance | Significance |
---|---|---|
2013 | Induction of AIF-mediated death in breast cancer | Established caspase-independent mechanism |
2015 | uPA mistrafficking in gliomas | Defined subcellular redistribution as key to efficacy |
2017 | Targeting of glioma stem-like cells | Demonstrated activity against therapy-resistant populations |
UCD38B HCl’s significance lies in its ability to subvert these protumorigenic functions:
Table 3: Clinical Correlations of uPA System Components in Cancers
Component | Cancer Type | Prognostic Impact | Biological Role |
---|---|---|---|
uPA | Breast | HR 2.21 for OS [9] | ECM degradation, metastasis |
uPAR | Colorectal | Correlates with tumor grade [4] | Cell adhesion, migration, angiogenesis |
PAI-1 | Gastric | HR 1.84 for OS [9] | Paradoxical pro-tumorigenic effects |
The therapeutic rationale for UCD38B HCl is further strengthened by clinical failures of extracellular uPA inhibitors (e.g., Mesupron®). Intracellular targeting addresses compensatory mechanisms and microenvironmental influences that limit traditional approaches [5] [8]. Future applications may extend beyond gliomas to uPA-overexpressing carcinomas, particularly given its activity in breast cancer models [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7